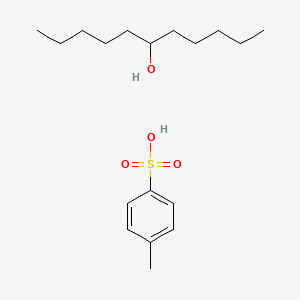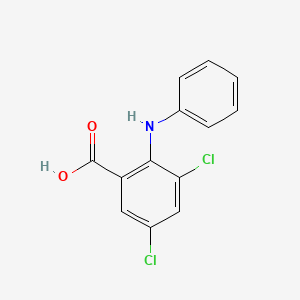![molecular formula C16H13FN2OS2 B14260752 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide CAS No. 188913-06-6](/img/structure/B14260752.png)
3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. The key steps often include the formation of the thiazole ring and the introduction of the fluorophenyl and thiophene groups. Common reagents used in these reactions include thionyl chloride, thiourea, and various fluorinated aromatic compounds. The reaction conditions usually involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety protocols to handle potentially hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives of the original compound.
Scientific Research Applications
3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The presence of the fluorophenyl group suggests potential interactions with enzymes or receptors that recognize aromatic compounds. The thiazole ring may also play a role in binding to biological macromolecules, influencing the compound’s bioactivity.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Fluorophenyl)-1,3-thiazole-4-carboxamide
- 3-(4-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide
- 2-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,3-thiazole-4-carboxamide
Uniqueness
3-(2-Fluorophenyl)-N-[1-(thiophen-2-yl)ethyl]-1,2-thiazole-5-carboxamide is unique due to the specific arrangement of its functional groups, which may confer distinct chemical and biological properties. The combination of a fluorophenyl group with a thiophene and thiazole ring is relatively rare, making this compound a valuable subject for further research.
Properties
CAS No. |
188913-06-6 |
|---|---|
Molecular Formula |
C16H13FN2OS2 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-N-(1-thiophen-2-ylethyl)-1,2-thiazole-5-carboxamide |
InChI |
InChI=1S/C16H13FN2OS2/c1-10(14-7-4-8-21-14)18-16(20)15-9-13(19-22-15)11-5-2-3-6-12(11)17/h2-10H,1H3,(H,18,20) |
InChI Key |
UGNJKQMJJMKIIJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CS1)NC(=O)C2=CC(=NS2)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


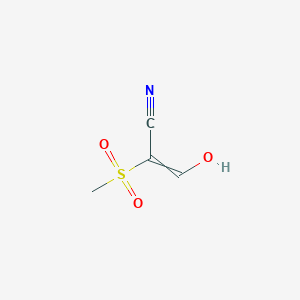
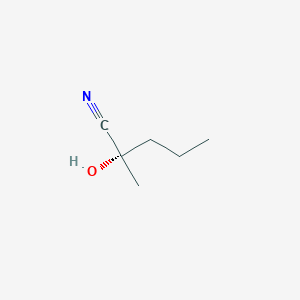
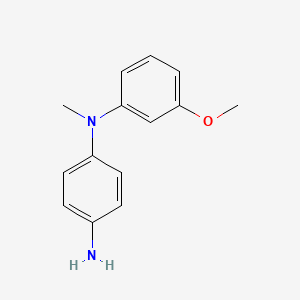
![Tert-butyl[(3-iodoprop-2-EN-1-YL)oxy]dimethylsilane](/img/structure/B14260687.png)
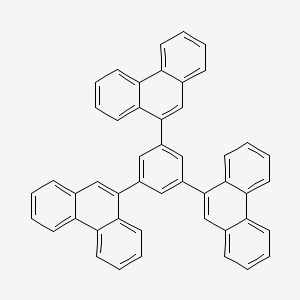

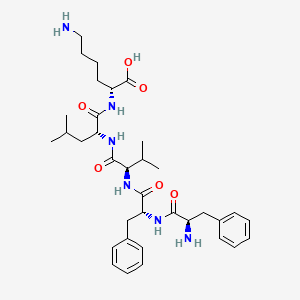
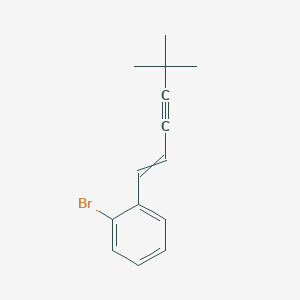
![1H-Indole-4,7-dione, 1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14260714.png)
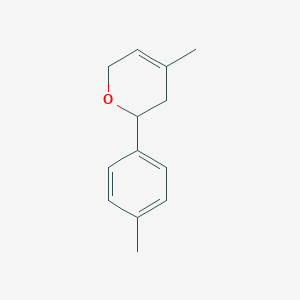
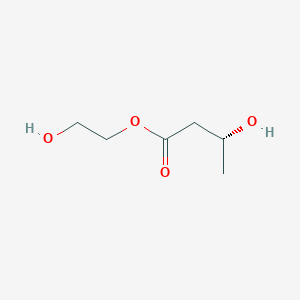
![(1,3-Phenylene)bis({4-[(2-ethenylphenyl)methoxy]phenyl}methanone)](/img/structure/B14260734.png)
